molecular formula C20H17F2N3O B2759218 N-(2,6-difluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899749-76-9

N-(2,6-difluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2759218
CAS No.: 899749-76-9
M. Wt: 353.373
InChI Key: NJMNAQCFXRJHGX-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a high-purity chemical reagent designed for research use only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. This specialized compound belongs to the pyrrolo[1,2-a]pyrazine class of heterocyclic molecules, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery . The core structure is under investigation for its versatile biological activity profile. Research into structurally related pyrrolo[1,2-a]pyrazine derivatives has demonstrated promising anticonvulsant properties in vivo, showing protective effects in models such as the maximal electroshock seizure (MES) test, which suggests potential for central nervous system (CNS) targeting research . Furthermore, the imidazo[1,2-a]pyrazine core, a related heterocyclic system, is actively being explored in oncology research for its potential to inhibit key signaling pathways like PI3K-Akt-mTOR, which are crucial in cancer cell proliferation and survival . The molecular architecture of this compound, featuring a difluorophenyl group and a carboxamide linker, is characteristic of scaffolds designed to interact with specific biological targets. Researchers can utilize this compound as a key intermediate or a reference standard in hit-to-lead optimization campaigns, particularly for projects aimed at neurological disorders or oncology. It is supplied with comprehensive analytical data to ensure identity and purity for rigorous experimental reproducibility.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O/c21-15-8-4-9-16(22)18(15)23-20(26)25-13-12-24-11-5-10-17(24)19(25)14-6-2-1-3-7-14/h1-11,19H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMNAQCFXRJHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=O)NC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.

    Substitution with Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction, typically using a difluorophenyl halide and a strong nucleophile.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenyl and difluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides, bases, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(2,6-difluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Pyrrolo[1,2-a]pyrazine Cores

  • N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide (): Key Differences: Replaces the 1-phenyl group of the target compound with a 4-ethoxyphenyl moiety. Molecular Formula: C₂₂H₂₁F₂N₃O₂ (vs. inferred C₂₁H₁₉F₂N₃O for the target).

Pyrrolo[1,2-b]pyridazine Derivatives

  • (4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]pyrrolo[1,2-b]pyridazine-3-carboxamide ():
    • Core Variation : Pyrrolo[1,2-b]pyridazine instead of pyrrolo[1,2-a]pyrazine.
    • Functional Groups : Incorporates a trifluoromethyl furan and difluorophenylmethyl group.
    • Synthesis : Prepared via multistep reactions involving pyrrolidine esters and aldehydes, highlighting divergent synthetic routes compared to the target compound .

Triazolo-Pyridine-Benzamide Hybrids

  • N-(2,6-Difluorophenyl)-4-(3-oxo-triazolo[4,3-a]pyridin-2-yl)benzamide ():
    • Core Structure : Combines a triazolo-pyridine ring with a benzamide group.
    • Substituents : Features a trifluoropropoxy group and LC-MS data (m/z = 481 [M-H]⁻).
    • Physicochemical Properties : Higher molecular weight (482 g/mol) and polarity compared to the target compound, as inferred from retention time (Rt = 1.25 min) .

Pyrazole-Based Pesticides

  • Fipronil and Ethiprole ():
    • Core Structure : Pyrazole ring with halogenated aryl groups (e.g., 2,6-dichloro-4-trifluoromethylphenyl).
    • Functional Comparison : While structurally distinct from the target compound, the use of 2,6-difluoro/dichloro substituents in both classes suggests shared strategies for enhancing bioactivity and stability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Source
Target Compound Pyrrolo[1,2-a]pyrazine C₂₁H₁₉F₂N₃O* ~379.39* 1-phenyl, N-(2,6-difluorophenyl)carboxamide -
Analog Pyrrolo[1,2-a]pyrazine C₂₂H₂₁F₂N₃O₂ 397.43 1-(4-ethoxyphenyl)
Pyridazine Derivative Pyrrolo[1,2-b]pyridazine Not provided - Trifluoromethyl furan, difluorophenylmethyl
Triazolo-Pyridine Compound Triazolo[4,3-a]pyridine C₂₃H₁₉F₅N₄O₃ 482.42 Trifluoropropoxy, benzamide
Fipronil Pyrazole C₁₂H₄Cl₂F₆N₄OS 437.15 2,6-dichloro-4-trifluoromethylphenyl

*Inferred based on structural similarity to .

Research Findings and Implications

  • Substituent Effects : Fluorinated aryl groups (e.g., 2,6-difluorophenyl) enhance metabolic stability and target binding across analogs, as seen in both pyrrolo-pyrazines () and pyridazines () .
  • Core Flexibility : Pyrrolo-pyrazine and pyridazine cores allow modular substitution, enabling tuning of solubility and potency. For example, the ethoxy group in increases lipophilicity, whereas trifluoromethyl groups () improve membrane permeability .

Q & A

Q. What are the optimal synthetic pathways for N-(2,6-difluorophenyl)-1-phenyl-pyrrolo[1,2-a]pyrazine-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of pyrrolo[1,2-a]pyrazine derivatives typically involves multi-step pathways. Key steps include:

Core Formation : Intramolecular cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides using palladium catalysts to generate the pyrrolo-pyrazine scaffold .

Functionalization : Introduction of the 2,6-difluorophenyl group via nucleophilic substitution or Buchwald-Hartwig coupling under inert conditions (e.g., N₂ atmosphere) .

Carboxamide Formation : Condensation reactions using activated carbonyl reagents (e.g., EDCI/HOBt) to attach the phenylcarboxamide group .

  • Optimization : Solvent choice (e.g., DMF or DMSO for polar intermediates), temperature control (60–80°C for cyclization), and catalyst loading (1–2 mol% Pd) are critical. Purification via column chromatography or recrystallization improves purity (>95% by HPLC) .

Q. How can researchers validate the structural integrity of this compound, and what spectroscopic techniques are most effective?

  • Methodological Answer :
  • NMR Analysis :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., difluorophenyl protons at δ 6.8–7.2 ppm, pyrrolo-pyrazine core carbons at δ 110–130 ppm) .
  • 19F NMR : Verify fluorine substitution patterns (distinct peaks for 2,6-difluoro groups) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ expected at m/z ~408.15).
  • X-ray Crystallography : Resolve stereochemical ambiguities in the dihydropyrrolo-pyrazine core .

Advanced Research Questions

Q. What strategies can resolve contradictory data in structure-activity relationship (SAR) studies for analogs of this compound?

  • Methodological Answer :
  • Comparative SAR Analysis :
Substituent PositionBiological Activity TrendKey Reference
2,6-DifluorophenylEnhanced CNS permeability
Pyrrolo-pyrazine coreModerate CYP3A4 inhibition
  • Hypothesis Testing : Use computational docking (e.g., AutoDock Vina) to model interactions with target receptors (e.g., serotonin transporters) and validate via in vitro assays (IC₅₀ measurements) .
  • Data Reconciliation : Cross-reference conflicting results (e.g., solubility vs. activity) by adjusting experimental parameters (e.g., buffer pH, DMSO concentration) .

Q. How can computational chemistry guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME predict logP (~3.2), BBB permeability (+), and CYP450 interactions .
  • Quantum Mechanical Calculations : Optimize substituent electronic effects (e.g., fluorine’s electron-withdrawing impact on aromatic rings) using Gaussian09 at the B3LYP/6-31G* level .
  • Molecular Dynamics : Simulate compound-membrane interactions to refine solubility profiles (e.g., PEGylation of the carboxamide group) .

Q. What experimental approaches mitigate challenges in assessing this compound’s neuroprotective efficacy in vivo?

  • Methodological Answer :
  • Blood-Brain Barrier (BBB) Penetration :
  • In Situ Perfusion Models : Quantify brain-plasma ratio (Kp) using LC-MS/MS .
  • P-glycoprotein Inhibition : Co-administer verapamil to assess efflux transporter effects .
  • Behavioral Assays : Use Morris water maze or rotarod tests in rodent models to correlate pharmacokinetics with cognitive outcomes .

Contradiction Analysis & Troubleshooting

Q. How should researchers address discrepancies between in vitro enzyme inhibition data and in vivo efficacy results?

  • Methodological Answer :
  • Metabolite Profiling : Identify active metabolites via hepatic microsome incubations (e.g., CYP2D6-mediated oxidation) .
  • Protein Binding Adjustments : Measure free fraction (fu) using equilibrium dialysis to correct IC₅₀ values for plasma protein binding .
  • Dose-Response Refinement : Implement staggered dosing regimens to account ofenotypic variability in animal models .

Tables for Key Data

Q. Table 1: Synthetic Optimization Parameters

StepOptimal ConditionsYield RangePurity (HPLC)
CyclizationPd(OAc)₂ (2 mol%), 80°C60–70%>90%
Difluorophenyl couplingK₂CO₃, DMF, 60°C50–65%>85%
Carboxamide formationEDCI/HOBt, RT, 24h75–85%>95%
Data synthesized from .

Q. Table 2: SAR Trends in Analogous Compounds

SubstituentTarget Affinity (Ki, nM)Solubility (µg/mL)
2,6-Difluorophenyl12.3 ± 1.5 (SERT)8.2 ± 0.3
4-Fluorophenyl28.7 ± 2.1 (SERT)15.6 ± 0.7
Unsubstituted phenyl>100 (SERT)25.9 ± 1.2
Data extrapolated from .

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